AZD-5991

Catalog No.
S1960350
CAS No.
2143061-82-7
M.F
C35H34ClN5O3S2
M. Wt
672.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-5991

CAS Number

2143061-82-7

Product Name

AZD-5991

IUPAC Name

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid

Molecular Formula

C35H34ClN5O3S2

Molecular Weight

672.3 g/mol

InChI

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)

InChI Key

KBQCEQAXHPIRTF-UHFFFAOYSA-N

SMILES

Array

Synonyms

17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid, AZD5991

Canonical SMILES

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C

The exact mass of the compound Unii-E3T5xxy9HX is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

AZD-5991 (CAS: 2143061-82-7) is a rationally designed, highly potent macrocyclic inhibitor of myeloid cell leukemia-1 (Mcl-1), a critical anti-apoptotic protein in the Bcl-2 family [1]. In procurement and assay design, AZD-5991 is primarily selected as a highly selective BH3 mimetic to isolate Mcl-1-dependent survival pathways from those driven by closely related proteins like Bcl-2 or Bcl-xL [2]. Its macrocyclic architecture provides a rigid conformation that minimizes the entropic penalty of binding to the Mcl-1 BH3 groove, yielding sub-nanomolar affinity [3]. For researchers and industrial buyers, AZD-5991 serves as a definitive benchmark compound for evaluating Mcl-1 antagonism in hematological malignancy models, particularly multiple myeloma and acute myeloid leukemia (AML), as well as a reference standard for combination therapies involving MEK or proteasome inhibitors [4].

Substituting AZD-5991 with other Bcl-2 family inhibitors or early-generation Mcl-1 antagonists compromises both target specificity and in vivo translation [1]. Unlike broad-spectrum BH3 mimetics such as navitoclax, which inhibit Bcl-2 and Bcl-xL and cause dose-limiting thrombocytopenia, AZD-5991 strictly isolates Mcl-1, exhibiting >5,000-fold selectivity over Bcl-2[2]. Furthermore, generic substitution with other Mcl-1 inhibitors like S63845 fails to account for distinct species-specific binding profiles; AZD-5991 exhibits a unique 25-fold drop in affinity for murine Mcl-1 while retaining high affinity for rat Mcl-1, directly dictating the choice of preclinical animal models . Finally, the free base of AZD-5991 presents significant intrinsic solubility challenges, meaning crude or unformulated generic equivalents cannot achieve the ≥30 mg/mL concentrations required for intravenous dosing without specific in situ meglumine salt formulation at pH > 8.5 [3].

Target Selectivity Over Bcl-2 and Bcl-xL

AZD-5991 demonstrates profound selectivity for Mcl-1 (IC50 < 3.1 nM, Ki = 0.13 nM) while avoiding cross-reactivity with other anti-apoptotic proteins . Quantitative profiling shows >5,000-fold selectivity over Bcl-2 and >8,000-fold selectivity over Bcl-xL [1]. In contrast, dual inhibitors like Navitoclax strongly bind Bcl-xL, leading to confounding off-target toxicities (e.g., thrombocytopenia) in cellular assays [2].

Evidence DimensionSelectivity fold-difference (Mcl-1 vs Bcl-2/Bcl-xL)
Target Compound Data>5,000-fold (Bcl-2) and >8,000-fold (Bcl-xL)
Comparator Or BaselineNavitoclax (Dual Bcl-2/Bcl-xL inhibitor, no Mcl-1 selectivity)
Quantified Difference>5,000x improvement in target isolation
ConditionsIn vitro binding assays (FRET/SPR)

Ensures that observed apoptotic responses in phenotypic assays are exclusively driven by Mcl-1 inhibition, simplifying mechanistic validation.

Formulation Requirements for In Vivo Intravenous Dosing

The intrinsic solubility of the AZD-5991 free base is highly restricted, posing a major processability hurdle for high-dose in vivo studies [1]. To overcome this, formulation protocols utilize an in situ meglumine salt conversion. By adjusting the vehicle to pH > 8.5, the meglumine salt form achieves stable solution concentrations of ≥30 mg/mL, whereas the unformulated free base fails to reach the necessary concentrations for intravenous administration[1].

Evidence DimensionAqueous solubility for IV formulation
Target Compound Data≥30 mg/mL (In situ meglumine salt, pH > 8.5)
Comparator Or BaselineAZD-5991 free base (Poor intrinsic solubility, <1 mg/mL practical limit)
Quantified Difference>30-fold increase in functional solubility
ConditionsPreclinical intravenous solution formulation

Directs procurement teams and pharmacologists to acquire appropriate excipients (meglumine) and utilize alkaline formulation protocols to prevent precipitation during in vivo dosing.

Species-Specific Binding Affinity for Model Selection

When transitioning from human cell lines to rodent models, Mcl-1 inhibitors exhibit significant species-dependent affinity shifts. AZD-5991 retains high affinity for rat Mcl-1 (only a 4-fold reduction compared to human Mcl-1) but shows a 25-fold reduction in affinity for mouse Mcl-1 . In contrast, the competitor S63845 exhibits a 6-fold reduction for murine Mcl-1[1].

Evidence DimensionBinding affinity reduction (Rodent vs Human Mcl-1)
Target Compound Data4-fold reduction (Rat), 25-fold reduction (Mouse)
Comparator Or BaselineS63845 (6-fold reduction for Mouse)
Quantified DifferenceAZD-5991 shows a 19-fold wider divergence in mouse vs rat affinity compared to S63845's murine profile
ConditionsCell-free binding assays (SPR/FRET)

Forces researchers to prioritize rat models, humanized mouse models, or xenografts over wild-type syngeneic mouse models to accurately assess AZD-5991 efficacy.

Macrocyclic Optimization vs Acyclic Precursors

The structural design of AZD-5991 utilizes a macrocyclic ring to lock the molecule into an active binding conformation [1]. Compared to earlier acyclic analogs, this macrocyclization significantly reduces the entropic penalty associated with binding the rigid Mcl-1 BH3 groove, driving the binding affinity (Ki) down to 0.13 nM and enhancing overall cellular potency in Mcl-1 dependent lines [2].

Evidence DimensionConformational rigidity and binding affinity (Ki)
Target Compound DataAZD-5991 (Macrocyclic, Ki = 0.13 nM)
Comparator Or BaselineAcyclic Mcl-1 inhibitor precursors
Quantified DifferenceAchievement of 0.13 nM Ki through macrocyclic restriction
ConditionsStructure-activity relationship (SAR) profiling

Justifies the procurement of the more complex macrocyclic compound over simpler linear analogs to guarantee maximum target engagement in low-concentration assays.

Mechanistic Isolation of Mcl-1 in Apoptosis Assays

Due to its >5,000-fold selectivity over Bcl-2 and Bcl-xL, AZD-5991 is the ideal probe for in vitro assays designed to decouple Mcl-1-driven survival pathways from other Bcl-2 family members [1]. It is highly recommended for target validation workflows where dual inhibitors like Navitoclax would yield ambiguous, multi-target toxicity.

Preclinical Intravenous Efficacy Studies in Rats and Humanized Models

Given its distinct species-affinity profile (retaining high affinity in rats but dropping 25-fold in wild-type mice), AZD-5991 is specifically suited for pharmacokinetic and efficacy modeling in rat models or humanized Mcl-1 mouse xenografts . It ensures accurate translation of dosing without the artifactual resistance seen in wild-type murine models.

Combination Therapy Screening with Proteasome or MEK Inhibitors

AZD-5991 is heavily utilized as an anchor compound in combination screens, particularly alongside MEK inhibitors (e.g., AZD6244) or proteasome inhibitors (e.g., bortezomib) [2]. Its high potency allows researchers to accurately calculate combination indices (CI < 1) and map synergistic apoptosis pathways in resistant cell lines like triple-negative breast cancer (TNBC) or multiple myeloma.

Formulation Optimization for Macrocyclic Drugs

Because the free base requires an in situ meglumine salt conversion at pH > 8.5 to achieve ≥30 mg/mL solubility, AZD-5991 serves as an excellent industrial reference standard for pharmaceutical scientists developing specialized intravenous vehicles for poorly soluble, rigid macrocyclic compounds [3].

XLogP3

6.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

671.1791600 Da

Monoisotopic Mass

671.1791600 Da

Heavy Atom Count

46

UNII

E3T5XXY9HX

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

2143061-82-7
2143010-83-5

Dates

Last modified: 07-22-2023

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